3-(5-Methoxyindol-3-yl)succinimide
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Overview
Description
3-(5-Methoxyindol-3-yl)succinimide is a chemical compound with the molecular formula C13H12N2O3 and a molecular weight of 244.25 g/mol It is characterized by the presence of a methoxy group attached to the indole ring and a succinimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methoxyindol-3-yl)succinimide typically involves the reaction of 5-methoxyindole with succinic anhydride under specific conditions. One common method includes the use of a catalyst such as p-toluenesulfonic acid in an organic solvent like toluene. The reaction mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methoxyindol-3-yl)succinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the indole ring, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted indole derivatives .
Scientific Research Applications
3-(5-Methoxyindol-3-yl)succinimide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Methoxyindol-3-yl)succinimide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
5-Methoxytryptamine:
O-Methylserotonin: Another related compound with a similar indole structure but different functional groups.
Uniqueness
3-(5-Methoxyindol-3-yl)succinimide is unique due to its combination of the methoxyindole and succinimide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H12N2O3 |
---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H12N2O3/c1-18-7-2-3-11-8(4-7)10(6-14-11)9-5-12(16)15-13(9)17/h2-4,6,9,14H,5H2,1H3,(H,15,16,17) |
InChI Key |
SWCLPNRWVPHAJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C3CC(=O)NC3=O |
Origin of Product |
United States |
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